1-O-Methylnataloe-emodin

説明

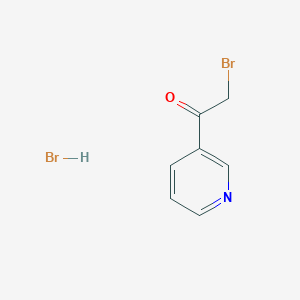

Synthesis Analysis

The synthesis of 1-O-methylnataloe-emodin involves O-methylation of emodin. A key enzyme involved in this process is O-methyltransferase (OMT), which catalyzes the transfer of a methyl group to emodin, forming O-methylated derivatives. The enzyme GedA has been functionally characterized as responsible for the O-methylation of emodin, facilitating the production of derivatives like 1-O-methylnataloe-emodin (Xue et al., 2022).

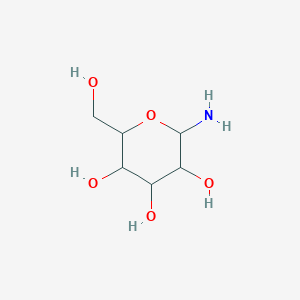

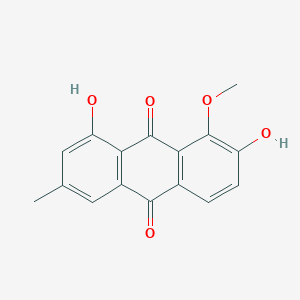

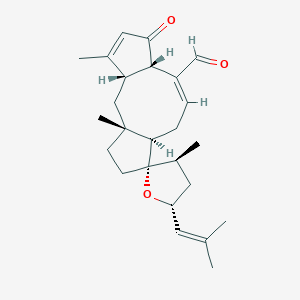

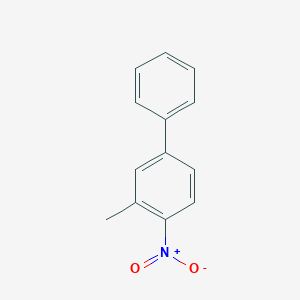

Molecular Structure Analysis

The molecular structure of 1-O-methylnataloe-emodin is stabilized by intramolecular hydrogen bonding interactions, which play a crucial role in its chemical reactivity and biological activity. These structural characteristics are significant for understanding its interaction with biological targets (Wang et al., 2006).

Chemical Reactions and Properties

1-O-Methylnataloe-emodin exhibits a range of chemical reactions due to its anthraquinone structure, including redox reactions and interactions with various molecular targets in biological systems. Its chemical properties are influenced by its structure, particularly the presence of hydroxy and methoxy groups, which affect its solubility, reactivity, and biological activity.

Physical Properties Analysis

The physical properties of 1-O-methylnataloe-emodin, including its solubility, melting point, and molecular weight, are determined by its chemical structure. These properties are essential for its formulation and application in different contexts.

Chemical Properties Analysis

1-O-Methylnataloe-emodin's chemical properties, such as its acidity, basicity, and reactivity towards other chemical entities, are pivotal for its pharmacological effects. Its interactions with proteins, DNA, and other cellular components can lead to various biological outcomes, including anti-inflammatory, antimicrobial, and anticancer activities (Semwal et al., 2021).

科学的研究の応用

-

Cytotoxic Research

- Summary of Application : 1-O-Methylnataloe-emodin has been shown to have cytotoxic properties . This means it can be toxic to cells, particularly cancer cells, and can be used in biological activity screening experiments .

- Methods of Application : The specific methods of application can vary, but generally involve introducing 1-O-Methylnataloe-emodin to a culture of cells and observing the effects .

- Results or Outcomes : While specific results or outcomes can vary depending on the experiment, the general outcome is that 1-O-Methylnataloe-emodin exhibits cytotoxic properties .

-

Antimicrobial Research

- Summary of Application : 1-O-Methylnataloe-emodin has been shown to have antimicrobial properties . This suggests it could be used in the treatment or prevention of various infections .

- Methods of Application : As with cytotoxic research, the methods of application can vary but generally involve introducing 1-O-Methylnataloe-emodin to a culture of microorganisms and observing the effects .

- Results or Outcomes : The general outcome is that 1-O-Methylnataloe-emodin exhibits antimicrobial properties .

-

Cancer Treatment

- Summary of Application : Emodin, a compound similar to 1-O-Methylnataloe-emodin, has been shown to induce ferroptosis in colorectal cancer through NCOA4-mediated ferritinophagy and NF-κb pathway inactivation . This suggests that 1-O-Methylnataloe-emodin might have similar properties.

- Methods of Application : In the referenced study, cell-based assays including CCK-8, colony formation, EdU, and Annexin V/PI staining were employed to assess Emodin’s impact on cell proliferation and apoptosis . Various techniques such as FerroOrange staining, C11-BODIPY 581/591 staining, iron, MDA, GSH detection assay and transmission electron microscopy were performed to examine the role of Emodin in ferroptosis .

- Results or Outcomes : Emodin inhibited proliferation and induced apoptosis in CRC cells. Emodin could decrease GSH content, xCT and GPX4 expression, meanwhile increasing ROS generation, MDA, and lipid peroxidation .

-

Neurological Research

- Summary of Application : Emodin, a compound similar to 1-O-Methylnataloe-emodin, has been shown to have neuroprotective effects . It has been used to mitigate ischemic stroke by inhibiting AQP4-mediated swelling and neuroinflammation .

- Methods of Application : In the referenced study, various staining techniques and ELISA were employed to evaluate the therapeutic efficacy of brain-targeting emodin in MCAO and OGD/R models .

- Results or Outcomes : Emodin encapsulated in a PEG/cRGD-modified liposome enhanced its accumulation in the infarct region and substantially raised its therapeutic efficacy .

-

Dermatological Research

- Summary of Application : Emodin and aloe-emodin, compounds similar to 1-O-Methylnataloe-emodin, have been shown to have positive effects in wound healing .

- Methods of Application : The study involved examining the effects of emodin and aloe-emodin on cell viability and cell migration using the human skin fibroblast (CCD-1079Sk) cell line .

- Results or Outcomes : Emodin and aloe-emodin inhibited the ATP content of the cells in a concentration-dependent manner and accelerated cell migration at lower concentrations while inhibiting cell migration in higher concentration treatment groups .

-

Cardiovascular Research

- Summary of Application : Emodin, a compound similar to 1-O-Methylnataloe-emodin, has been shown to have anti-cardiovascular disease properties . It is involved in multiple molecular targets such as inflammatory response, apoptosis, cardiac hypertrophy, myocardial fibrosis, oxidative damage, and smooth muscle cell proliferation in cardiovascular diseases .

- Methods of Application : The referenced studies involved examining the effects of emodin on many signaling pathways and cellular functions in cardiovascular disease .

- Results or Outcomes : Emodin has been shown to have potent anti-cardiovascular activities in vitro and in vivo .

-

Immunology Research

- Summary of Application : Emodin, a compound similar to 1-O-Methylnataloe-emodin, has been shown to have immunosuppressive properties . It induces both CD4+FoxP3+ and CD8+CD122+ regulatory T cells and suppresses murine allograft rejection .

- Methods of Application : The referenced study involved specific NCOA4 knockdown cell lines to elucidate the involvement of NCOA4 in Emodin-induced ferroptosis .

- Results or Outcomes : Emodin decreased the body weight and food intake in HFD-induced obesity mice, and it also improved the glucose tolerance and reduced the blood lipids .

-

Endocrinology Research

- Summary of Application : Emodin, a compound similar to 1-O-Methylnataloe-emodin, has been shown to improve glucose and lipid metabolism disorders in obese mice via activating brown adipose tissue and inducing browning of white adipose tissue .

- Methods of Application : In the referenced study, Emodin at the doses of 40 and 80 mg/kg were orally given to obesity mice for consecutive 6 weeks .

- Results or Outcomes : Emodin decreased the body weight and food intake in HFD-induced obesity mice, and it also improved the glucose tolerance and reduced the blood lipids .

-

Gastroenterology Research

- Summary of Application : Emodin, a compound similar to 1-O-Methylnataloe-emodin, has been shown to protect against sepsis-related intestinal mucosal barrier injury, possibly through the VDR/Nrf2/HO-1 pathway .

- Methods of Application : The referenced study involved a mouse model of sepsis by cecal ligation and puncture (CLP), and stimulated normal intestinal epithelial cells with lipopolysaccharide (LPS) .

- Results or Outcomes : Emodin decreased the body weight and food intake in HFD-induced obesity mice, and it also improved the glucose tolerance and reduced the blood lipids .

特性

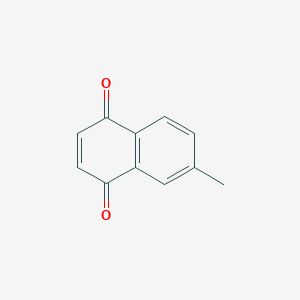

IUPAC Name |

2,8-dihydroxy-1-methoxy-6-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-7-5-9-12(11(18)6-7)15(20)13-8(14(9)19)3-4-10(17)16(13)21-2/h3-6,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZOZMSHTPWVFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-O-Methylnataloe-emodin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride](/img/structure/B15430.png)

![3-[(Tert-butyldimethylsilyl)oxy]-1-propanal](/img/structure/B15443.png)

![(+)-Methyl (3S)-5-{[tert-Butyldimethylsilyl)oxy]}-3-hydroxy-2,2-dimethylpentanoate](/img/structure/B15452.png)